molecular formula C13H15N3OS B7451710 2-(thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

2-(thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B7451710
M. Wt: 261.34 g/mol
InChI Key: HGIWBYJTPZPROC-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiomorpholine ring fused to a pyrano[4,3-b]pyridine core, with a carbonitrile group at the 3-position. The presence of these functional groups endows the compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs), which are known for their efficiency and atom economy. One common method involves the reaction of salicylaldehyde, 8-hydroxyquinoline, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a catalytic amount of triethylamine in ethanol at 78°C . This one-step reaction is advantageous due to its straightforward nature, use of inexpensive starting materials, and high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of MCRs can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can facilitate the large-scale production of this compound with high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. For example, as a PI3K inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiomorpholin-4-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyran and pyridine derivatives, potentially offering unique advantages in various applications.

Properties

IUPAC Name

2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-8-10-7-11-9-17-4-1-12(11)15-13(10)16-2-5-18-6-3-16/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIWBYJTPZPROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CCSCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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